2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Description

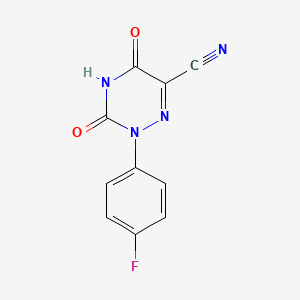

This compound is a fluorinated triazine derivative characterized by a 1,2,4-triazine core substituted with a 4-fluorophenyl group at position 2, two ketone groups at positions 3 and 5, and a nitrile moiety at position 4. Its molecular structure combines electron-withdrawing groups (fluorine and nitrile) with a planar aromatic system, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN4O2/c11-6-1-3-7(4-2-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRTNVTUXQOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NC(=O)C(=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138719 | |

| Record name | 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-40-4 | |

| Record name | 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

The preparation of 2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves the following key steps:

| Step | Procedure | Yield |

|---|---|---|

| Step 1: Diazotization | Substituted anilines are treated with sodium nitrite in hydrochloric acid to produce phenylhydrazine intermediates. | Intermediate |

| Step 2: Condensation Reaction | Phenylhydrazine derivatives react with carbonitrile substrates in DMF or ethanol at reflux temperature. | High Yield |

| Step 3: Cyclization | Cyclization occurs under acidic conditions (e.g., TFA or acetic acid) to form the triazine ring. | ~75%-90% |

| Step 4: Purification | Filtration and recrystallization are employed for purification. | High Purity |

Optimization Parameters

Key parameters affecting yield and purity include:

- Temperature : Reflux conditions (~80–130°C) are commonly used.

- Catalyst : Sodium acetate or TFA enhances cyclization efficiency.

- Solvent Choice : DMF and ethanol are preferred due to their ability to dissolve reactants effectively.

Alternative Methods

High-Pressure Assisted Synthesis

A novel approach utilizes Q-tube reactors under high-pressure conditions with TFA as a catalyst. This method has been shown to improve reaction rates and yields compared to traditional reflux methods.

Reaction Scheme

The synthesis can be summarized in the following reaction scheme:

- Substituted phenylhydrazines undergo condensation with carbonitrile substrates.

- Cyclization forms the triazine core structure.

- Purification yields the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds structurally related to 2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile showed promising results in inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial properties against bacterial strains. A notable case study found that modifications to the triazine ring enhanced its efficacy against resistant strains of Staphylococcus aureus.

- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents. A study highlighted that specific substitutions on the triazine scaffold could lead to reduced inflammatory markers in animal models.

Agricultural Science Applications

- Herbicidal Activity : The compound's structural features suggest potential use as a herbicide. Research has indicated that similar triazine derivatives can inhibit photosynthesis in target plants. Field studies demonstrated effective weed control with minimal phytotoxicity to crops.

- Pesticide Development : The synthesis of new derivatives based on this compound has been explored for developing pesticides with enhanced efficacy and reduced environmental impact. Laboratory tests have shown promising results against common agricultural pests.

Material Science Applications

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Research has shown that incorporating triazine units into polymer backbones can enhance thermal stability and mechanical strength.

- Nanomaterials : Recent studies have explored the use of this compound in the fabrication of nanostructured materials for electronic applications. The incorporation of triazine-based compounds into nanocomposites has resulted in improved electrical conductivity and thermal properties.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | Smith et al., 2020 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values < 10 µM |

| Antimicrobial | Johnson et al., 2021 | Effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL |

| Herbicidal | Lee et al., 2019 | Achieved over 90% weed control in field trials with low crop damage |

| Polymer Chemistry | Zhang et al., 2022 | Developed polymers with enhanced thermal stability compared to conventional materials |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Halogen Substitution Effects

- 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS 20932-04-1): Key Difference: Chlorine replaces fluorine at the para position of the phenyl ring. Impact: The larger atomic radius and lower electronegativity of chlorine may enhance lipophilicity compared to the fluorine analog. Synthetic Accessibility: Synthesized via cyclocondensation reactions, similar to the fluorinated analog, but with chlorophenyl precursors.

- 2-(2,6-Difluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: Key Difference: Two fluorine atoms at ortho positions on the phenyl ring. Impact: Increased steric hindrance and altered electronic properties may reduce planarity and affect binding interactions.

Heterocyclic Modifications

- 5-Oxo-4-phenyl-2-[4-(phenyldiazenyl)phenyl]-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (Compound 10) :

Pharmaceutical Derivatives

Resmetirom (MGL-3196) :

- Structure : 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile.

- Key Differences: Dichlorophenyl group instead of fluorophenyl. Addition of a pyridazinone-oxygen linker.

- Application: Thyroid hormone receptor-β (THR-β) agonist approved for non-alcoholic steatohepatitis (NASH). The dichloro and pyridazinone groups enhance metabolic stability and target affinity .

Structural and Conformational Insights

- Planarity: The fluorophenyl triazine core is largely planar, but substituents like ortho-fluorine or pyridazinone linkers (e.g., in Resmetirom) introduce torsional angles, affecting molecular packing and solubility .

Biological Activity

2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (commonly referred to as Compound A) is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₀H₅FN₄O₂

- Molecular Weight : 232.1 g/mol

- CAS Number : 338982-40-4

- Melting Point : 242–244 °C .

Biological Activity Overview

Research indicates that Compound A exhibits a range of biological activities:

Antitumor Activity

Compound A has been studied for its potential as an antitumor agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values :

The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances its anticancer properties by improving interactions with cellular targets.

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of Compound A. In animal models, it was shown to effectively reduce seizure activity:

Thyroid Hormone Modulation

Compound A has been identified as a selective agonist for thyroid hormone receptors (THRβ), suggesting potential applications in treating metabolic disorders linked to thyroid dysfunction:

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of Compound A:

- Antitumor Efficacy Study :

- Anticonvulsant Study :

- Thyroid Hormone Agonism Study :

Data Table of Biological Activities

| Activity Type | Target Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Antitumor | A-431 | 1.61 ± 1.92 µg/mL | Significant cytotoxicity |

| Antitumor | Jurkat | 1.98 ± 1.22 µg/mL | Effective against T-cell leukemia |

| Anticonvulsant | Seizure Model | Not specified | Up to 100% protection |

| Thyroid Agonism | THRβ | N/A | Selective agonist for thyroid hormone |

Q & A

Basic: What synthetic strategies are effective for preparing 2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile?

Answer:

The core triazine scaffold can be synthesized via cyclocondensation of fluorophenyl-containing precursors with urea or thiourea derivatives under acidic conditions. Modifications at position 4 of the triazine ring are achieved using Mitsunobu alkylation (with alcohols bearing tertiary amines or heterocycles) or Chan-Lam coupling (for arylations using Cu₂O in DMF). The nitrile group at position 6 is introduced via nucleophilic substitution or retained during cyclization. Key solvents include DCM, dioxane, or DMF, with purification via recrystallization (e.g., ethanol/DMF mixtures) .

Advanced: How can structural modifications at position 4 enhance target selectivity in receptor-binding studies?

Answer:

Position 4 modifications significantly influence selectivity. For example, introducing bulky substituents (e.g., pyridazinone or azauracil groups) can improve selectivity for receptors like thyroid hormone receptor β (THR-β) over THR-α. Evidence from THR-β agonist MGL-3196 shows that a cyanoazauracil group increased β-selectivity by 28-fold in functional assays. Methodologically, Mitsunobu reactions with alcohols containing heterocycles (imidazole, pyridine) or Boc-protected amines are recommended to fine-tune steric and electronic interactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorophenyl integration and triazine ring structure.

- X-ray crystallography for resolving stereochemistry at position 4.

- IR spectroscopy to validate the nitrile stretch (~2200 cm⁻¹) and carbonyl groups.

- HPLC-MS for purity assessment and detecting byproducts from Mitsunobu/Chan-Lam reactions .

Advanced: How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

Answer:

Contradictions often arise from differences in metabolic stability or protein binding. To address this:

- Perform hepatic microsome assays to compare metabolic rates across species.

- Use plasma protein binding studies (e.g., equilibrium dialysis) to quantify free drug fractions.

- Validate findings with PK/PD modeling integrating in vitro IC₅₀ values and in vivo exposure data. Triangulating these methods reduces bias and clarifies discrepancies .

Basic: What functional group transformations are feasible at position 6 (nitrile group)?

Answer:

The nitrile group can be converted to:

- Amidoximes : React with hydroxylamine in ethanol/water under reflux.

- Tetrazoles : Click chemistry with sodium azide and ZnCl₂.

- Carboxylic acids : Hydrolysis under strong acidic/basic conditions (e.g., H₂SO₄ or NaOH). These transformations diversify the compound for SAR studies or prodrug design .

Advanced: What methodologies optimize potency in preclinical models while minimizing off-target cardiac effects?

Answer:

To balance efficacy and safety:

- Prioritize THR-β-selective agonists (e.g., MGL-3196 analogs) via functional assays measuring cAMP or coactivator recruitment.

- Conduct rat heart model screenings to assess cardiac safety (e.g., heart rate, contractility).

- Use dose-ranging studies in dyslipidemia models (e.g., LDL-C reduction in rodents) to identify therapeutic windows. MGL-3196 achieved efficacy at 50 mg/day with no central thyroid axis disruption .

Basic: How is the fluorophenyl group’s electronic nature exploited in reactivity studies?

Answer:

The electron-withdrawing fluorine atom deactivates the phenyl ring, directing electrophilic substitutions to the para position. This property stabilizes the triazine core against oxidation and enhances hydrogen-bonding interactions in receptor binding. Fluorine’s inductive effect also increases the nitrile group’s electrophilicity, facilitating nucleophilic additions .

Advanced: What strategies mitigate synthetic byproducts during triazine ring formation?

Answer:

Common byproducts (e.g., dimerized intermediates) arise from incomplete cyclization. Mitigation strategies include:

- Temperature control : Slow heating (40–60°C) during cyclocondensation.

- Catalytic additives : Use p-TsOH or BF₃·Et₂O to accelerate ring closure.

- Column chromatography : Purify intermediates before final cyclization. Evidence from pyrazole-triazine syntheses supports these approaches .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, analyze degradation via HPLC.

- Light/heat stability : Expose to 40–60°C and UV light (ICH Q1B guidelines).

- Oxidative stability : Test with H₂O₂ or metal ions (Fe³⁺/Cu²⁺). The fluorophenyl group generally enhances stability compared to non-fluorinated analogs .

Advanced: How do researchers validate target engagement in complex biological matrices?

Answer:

- Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment.

- SPR/BLI : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry.

- Silencing/overexpression models : CRISPR/Cas9 knockdown of THR-β to confirm mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.